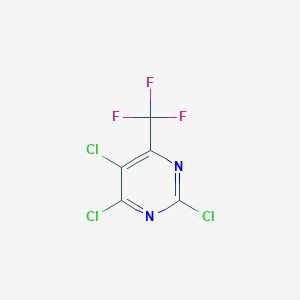
2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C5Cl3F3N2. It appears as a colorless crystal or light yellow solid and is known for its significant role in various chemical and industrial applications . This compound is particularly notable for its use as an intermediate in the synthesis of pesticides and herbicides .
Preparation Methods
The preparation of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine typically involves the reaction of trichloropyrimidine with trifluoromethyl chloride . The process begins by dissolving trichloropyrimidine in a saturated methanol solution, followed by the addition of trifluoromethyl chloride. The reaction mixture is then heated to an appropriate temperature for several hours, and the product is obtained through distillation .
Chemical Reactions Analysis
2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It is also involved in coupling reactions such as the Suzuki–Miyaura coupling, which is widely used in organic synthesis.
Common reagents used in these reactions include potassium fluoride, sodium carbonate, and various organoboron reagents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound serves as a precursor in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, leading to the desired chemical transformations. The compound’s effects are mediated through pathways that involve the displacement of chlorine atoms and the formation of new chemical bonds .
Comparison with Similar Compounds
2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine can be compared with other similar compounds such as:
- 2,4,5-Trichloropyrimidine
- 2,4,6-Trichloropyrimidine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
These compounds share similar structural features but differ in their chemical reactivity and applications. The presence of the trifluoromethyl group in this compound imparts unique properties, making it particularly valuable in specific chemical processes .
Properties
IUPAC Name |
2,4,5-trichloro-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl3F3N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRINPQMOLZWJHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl3F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318465 |
Source


|
| Record name | 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84737-23-5 |
Source


|
| Record name | 84737-23-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

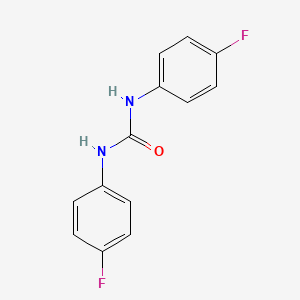
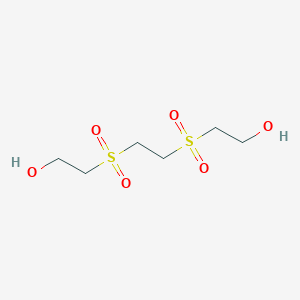
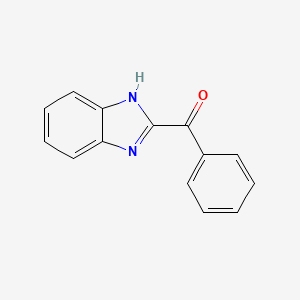
![Spiro[adamantane-2,2'-oxirane]](/img/structure/B1330519.png)

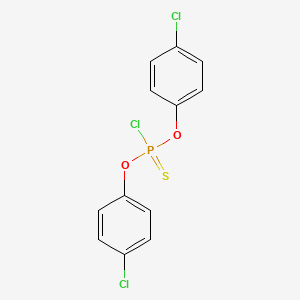

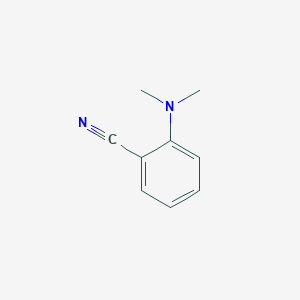

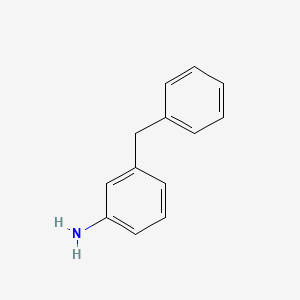
![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)

![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)
